5-Methyl-2-(3-(5-methylfuran-2-yl)propanamido)benzoic acid
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Overview
Description
5-Methyl-2-(3-(5-methylfuran-2-yl)propanamido)benzoic acid is an organic compound that features a benzoic acid core substituted with a 5-methylfuran-2-yl group and a propanamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-(5-methylfuran-2-yl)propanamido)benzoic acid typically involves multiple steps:
Formation of 5-Methylfuran-2-yl Group: This can be achieved through the oxidation of 3-methylfuran using an appropriate oxidizing agent.
Attachment of Propanamido Group: The 5-methylfuran-2-yl group is then reacted with a propanamide derivative under suitable conditions to form the propanamido group.
Coupling with Benzoic Acid: Finally, the propanamido group is coupled with a benzoic acid derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(3-(5-methylfuran-2-yl)propanamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The amido group can be reduced to an amine under suitable conditions.
Substitution: The benzoic acid moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution can be facilitated using reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the amido group can yield amines .
Scientific Research Applications
5-Methyl-2-(3-(5-methylfuran-2-yl)propanamido)benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: The compound might be used in the development of new materials or as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Methyl-2-(3-(5-methylfuran-2-yl)propanamido)benzoic acid would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and amido group could play crucial roles in binding to these targets and influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-Methylfuran-2-boronic acid pinacol ester: This compound shares the furan ring but differs in its functional groups.
5-Methyl-2-furanmethanol: Similar in structure but contains a hydroxyl group instead of the amido and benzoic acid groups.
5-Methylfuran-2-propionaldehyde: Contains an aldehyde group instead of the amido and benzoic acid groups.
Uniqueness
5-Methyl-2-(3-(5-methylfuran-2-yl)propanamido)benzoic acid is unique due to its combination of a benzoic acid core with a furan ring and an amido group. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5-methyl-2-[3-(5-methylfuran-2-yl)propanoylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10-3-7-14(13(9-10)16(19)20)17-15(18)8-6-12-5-4-11(2)21-12/h3-5,7,9H,6,8H2,1-2H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURMQBKRRCWIGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC2=CC=C(O2)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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